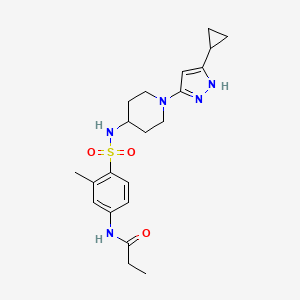

N-(4-(N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)sulfamoyl)-3-methylphenyl)propionamide

Description

N-(4-(N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex small molecule featuring:

- A piperidine ring linked to a 5-cyclopropyl-substituted pyrazole moiety.

- A sulfamoyl bridge connecting the piperidine to a 3-methylphenyl group.

- A terminal propionamide functional group.

Properties

IUPAC Name |

N-[4-[[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3S/c1-3-21(27)22-17-6-7-19(14(2)12-17)30(28,29)25-16-8-10-26(11-9-16)20-13-18(23-24-20)15-4-5-15/h6-7,12-13,15-16,25H,3-5,8-11H2,1-2H3,(H,22,27)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEGIHXESVGLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and research findings related to its efficacy in various therapeutic contexts.

Chemical Structure and Properties

The compound features a unique structure comprising a cyclopropyl group, a pyrazole ring, and a piperidine moiety, which contribute to its biological activity. The molecular formula is , indicating the presence of nitrogen and sulfur that may play critical roles in its interaction with biological targets.

The primary target for this compound is believed to be the p21-activated kinase 4 (PAK4) . PAK4 is involved in various cellular processes including cell growth, motility, and apoptosis. The interaction with PAK4 leads to:

- Inhibition of Cell Growth : The compound has been shown to reduce proliferation in cancer cell lines by disrupting pathways regulated by Rho family GTPases such as Rac and Cdc42.

- Induction of Apoptosis : Increased apoptosis rates have been observed, suggesting a potential role in cancer therapy.

- Regulation of Cytoskeleton Functions : By affecting cytoskeletal dynamics, the compound may alter cell morphology and motility.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable bioavailability due to its structural characteristics. The presence of both hydrophilic and lipophilic groups enhances membrane permeability, facilitating absorption and distribution within biological systems.

Biological Activity and Therapeutic Applications

Research has highlighted several areas where this compound may exhibit significant therapeutic potential:

Anticancer Activity

Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including:

- TK-10 (renal cancer)

- HT-29 (colon cancer)

The mechanism involves both direct inhibition of PAK4 and downstream effects on signaling pathways that promote tumorigenesis .

Anti-inflammatory Effects

Preliminary investigations suggest that the compound may possess anti-inflammatory properties. In vitro assays indicate a reduction in pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Emerging data suggest potential neuroprotective effects, possibly through modulation of nitric oxide pathways. This aspect warrants further exploration given the implications for neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study involving this compound demonstrated significant antiproliferative effects on HT-29 cells. The IC50 value was found to be approximately 15 µM, indicating potent activity compared to control groups.

Study 2: Inflammation Model

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests a promising avenue for therapeutic development against inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Target | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin ... | PAK4 | Anticancer | 15 |

| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin ... | PAK4 | Anti-inflammatory | 20 |

| N-(4-chloro-benzamide derivatives | RET Kinase | Anticancer | 12 |

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with structurally related molecules from the evidence, focusing on key functional groups and their implications:

Key Observations:

Pyrazole Modifications: The target compound’s cyclopropyl substituent on pyrazole may enhance metabolic stability compared to fluorine or methyl groups in analogs (e.g., and ) .

Piperidine vs. Pyridine Cores :

- Piperidine (target, ) contributes to basicity and membrane permeability, whereas pyridine () may improve solubility .

Amide Variations :

- The target’s propionamide group is structurally simpler than ’s N-hydroxy-N-methylpropanamide, which could reduce metabolic liability .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound (~440 g/mol) falls within the range of orally bioavailable drugs but is heavier than (276.4 g/mol) and lighter than (589.1 g/mol) .

- Sulfamoyl vs. Sulfonyl : The sulfamoyl group (target) may offer stronger hydrogen-bonding interactions than ’s methylsulfonyl, enhancing target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.